5-Iodo-1,2,3-trimethoxybenzene
Overview
Description
5-Iodo-1,2,3-trimethoxybenzene is used as a primary and secondary intermediate in organic synthesis . It is a product of the Thermo Scientific Chemicals brand, which was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of 5-Iodo-1,2,3-trimethoxybenzene is C9H11IO3 . Its molecular weight is 294.09 . The structure of the compound includes an iodine atom and three methoxy groups attached to a benzene ring .Physical And Chemical Properties Analysis
5-Iodo-1,2,3-trimethoxybenzene is a solid substance . It is insoluble in water . It is sensitive to light and should be stored in a cool place with the container kept tightly closed in a dry and well-ventilated place .Scientific Research Applications
Synthesis of Pharmaceuticals and Natural Products :
- The compound is used as a synthon in organic synthesis. For example, the treatment of tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex with acetonitrile carbanion and iodine leads to the synthesis of mescaline, demonstrating its utility in preparing 1,2,3-trimethoxy-5-substituted derivatives, which are precursors of natural products (Rose-Munch et al., 2000).
Investigating Physical, Thermal, and Spectral Properties :
- A study focused on the impact of biofield energy treatment on 1,2,3-trimethoxybenzene's properties, highlighting its relevance in the synthesis of chemicals and pharmaceutical agents. The treatment altered the sample's crystallite size, melting temperature, latent heat of fusion, and thermal decomposition temperature (Trivedi et al., 2015).
Analytical Chemistry Applications :
- The compound plays a role in atmospheric chemistry research. A study utilized 1,3,5-trimethoxybenzene-coated denuder for differentiating between gaseous iodine-containing species, indicating its application in analytical methods for atmospheric compound differentiation (Huang & Hoffmann, 2008).
Material Science and Electrochemistry :
- Research on the electrochemical oxidation of 1,3,5-trimethoxybenzene at gold oxide and lead dioxide electrodes contributes to understanding the degradation of organic compounds in electrochemical processes. This is significant for environmental applications and material science (Hamza, Ammar, & Abdelhédi, 2011).
Chemical Reaction Studies :
- The compound is used in studies of chemical reactions, such as the selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles. It helps understand reaction mechanisms in organic chemistry (Corre et al., 2016).
Safety And Hazards
5-Iodo-1,2,3-trimethoxybenzene can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .
properties
IUPAC Name |
5-iodo-1,2,3-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPMQXOVTMABLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305241 | |
Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,2,3-trimethoxybenzene | |
CAS RN |
25245-29-8 | |
Record name | 25245-29-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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